9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound featuring fluorine and trifluoromethyl groups. These groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials due to their unique chemical properties .
Preparation Methods
The synthesis of 9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves multiple steps. One common synthetic route includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of copper catalysts and specific reagents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure, often using hydrogenation techniques.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include copper catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing its chemical stability and reactivity. These interactions can lead to various biological effects, including inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Compared to other similar compounds, 9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione stands out due to its unique combination of fluorine and trifluoromethyl groups. Similar compounds include:
3-(Trifluoromethyl)phenol: Used in the preparation of various pharmaceuticals.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Known for its applications in organic synthesis.
3-(3-fluorophenyl)-2’-trifluoromethylpropiophenone: Utilized in chemical research and development.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C30H29F4NO2 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H29F4NO2/c1-28(2)13-21-26(23(36)15-28)25(17-8-7-9-18(31)12-17)27-22(14-29(3,4)16-24(27)37)35(21)20-11-6-5-10-19(20)30(32,33)34/h5-12,25H,13-16H2,1-4H3 |
InChI Key |
KIRREUZDSYPXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4C(F)(F)F)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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